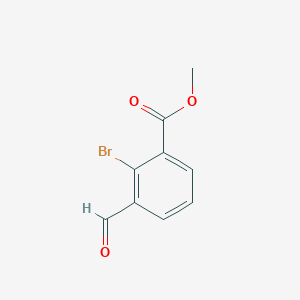

Methyl 2-bromo-3-formylbenzoate

Description

Overview of Benzene (B151609) Compounds and Their Significance in Organic Synthesis

Benzene, with its unique aromatic structure of a planar ring of six carbon atoms and delocalized π-electrons, is a cornerstone of organic chemistry. mnstate.edu This delocalization of electrons imparts significant stability to the benzene ring, making it a robust scaffold for the synthesis of a vast array of organic molecules. nih.gov Benzene derivatives, formed by the substitution of one or more hydrogen atoms with various functional groups, are fundamental components in numerous industrial and pharmaceutical applications. acs.org

The versatility of benzene compounds in organic synthesis stems from their ability to undergo a range of chemical transformations, most notably electrophilic aromatic substitution reactions. mdpi.com These reactions allow for the introduction of a wide variety of substituents onto the benzene ring, thereby tuning the electronic and steric properties of the molecule. This adaptability makes benzene and its derivatives indispensable starting materials and intermediates for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. nih.gov

Importance of Brominated and Formyl-Substituted Benzoates in Chemical Research

The presence of specific functional groups on a benzoate (B1203000) scaffold significantly influences its reactivity and potential applications. Bromination, the introduction of a bromine atom, is a crucial transformation in organic synthesis. nih.gov Bromo-organic compounds serve as versatile intermediates, participating in a variety of reactions such as cross-coupling, oxidation, and cyclization. nih.govsci-hub.se The bromine atom can act as a good leaving group or direct further substitutions on the aromatic ring, making brominated benzoates valuable precursors in the synthesis of complex molecules. mdpi.com Brominated heterocycles, for instance, exhibit a range of biological activities and are key intermediates in medicinal chemistry for the rapid exploration of chemical space. researchgate.net

Similarly, the formyl group (an aldehyde) is a highly reactive functional group that can be readily transformed into a variety of other functionalities. Formylation, the introduction of a formyl group, is a powerful strategy in organic synthesis for the direct introduction of an aldehyde moiety. wikipedia.org Formyl-substituted benzoates are valuable precursors for the synthesis of a wide range of compounds, including those with pharmacological activities. researchgate.netunimas.my For example, Methyl-2-formyl benzoate is recognized as a bioactive precursor in the synthesis of compounds with antifungal, antihypertensive, and anticancer properties. researchgate.netunimas.my

Distinction and Research Focus on Methyl 2-bromo-3-formylbenzoate (CAS: 750585-94-5)

This compound is a distinct chemical entity characterized by the specific arrangement of bromo, formyl, and methyl ester groups on the benzene ring. Its unique substitution pattern dictates its specific reactivity and potential applications in research. The presence of both an electron-withdrawing formyl group and a moderately deactivating bromo group, along with the methyl ester, creates a unique electronic environment on the aromatic ring, influencing its behavior in chemical reactions.

| Property | Value |

| CAS Number | 750585-94-5 |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol |

| IUPAC Name | This compound |

Data sourced from multiple chemical suppliers. synquestlabs.com2abiotech.net

The primary research focus on compounds like this compound lies in their utility as intermediates in organic synthesis. The combination of the reactive aldehyde and the synthetically versatile bromo group makes this compound a valuable building block for the construction of more complex and potentially bioactive molecules. Researchers are interested in exploring its reactivity in various chemical transformations to generate novel molecular scaffolds for drug discovery and materials science.

Review of Related Methyl Benzoate Derivatives in Academic Literature

The academic literature contains a wealth of information on various substituted methyl benzoate derivatives, highlighting their synthesis and diverse applications. For instance, the nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction studied in organic chemistry, yielding primarily the meta-substituted product. mdpi.com This reaction underscores how existing substituents on the benzene ring direct the position of incoming groups.

Studies have also explored the synthesis of various substituted methyl benzoates for different purposes. For example, a series of 6-methyl-2-thioxo-4-phenyl-3,4-dihydropyrimidine-5-benzoate derivatives have been synthesized and evaluated for their potential as anticancer agents that inhibit the Eg5 kinesin. mdpi.com Furthermore, research on the synthesis and spectral studies of alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives has been conducted, expanding the library of available benzoate compounds for further investigation. acs.org The synthesis of substituted benzoates via cycloaromatization routes has also been explored as an efficient method for their preparation. These examples from the literature demonstrate the broad and ongoing interest in methyl benzoate derivatives as key components in the development of new materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQNIZZOOUMRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750585-94-5 | |

| Record name | Methyl 2-bromo-3-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Methyl 2 Bromo 3 Formylbenzoate

Established Synthetic Routes

The primary and most direct method for the preparation of Methyl 2-bromo-3-formylbenzoate involves the oxidation of its corresponding alcohol precursor.

Synthesis from Methyl 2-bromo-3-hydroxymethylbenzoate via Oxidation

The conversion of Methyl 2-bromo-3-hydroxymethylbenzoate to this compound is achieved through the selective oxidation of the primary benzylic alcohol to an aldehyde. This transformation requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Manganese dioxide (MnO₂) is a widely used and effective reagent for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones. commonorganicchemistry.compsgcas.ac.inmychemblog.com Its primary advantage lies in its selectivity; it typically does not oxidize saturated alcohols under the same conditions, which is beneficial in multifunctional molecules. psgcas.ac.in MnO₂ is a solid, heterogeneous reagent, which simplifies the work-up process as the excess reagent and the manganese by-products can be removed by simple filtration. researchgate.net The reactivity of MnO₂ can depend on its method of preparation and activation; it is often activated by heating to remove water before use. mychemblog.com The mechanism of oxidation is believed to proceed through a radical pathway following the adsorption of the alcohol onto the surface of the manganese dioxide. psgcas.ac.in

The oxidation of benzylic alcohols using manganese dioxide is generally carried out under mild conditions. psgcas.ac.in The reaction is typically performed by stirring the alcohol with a stoichiometric excess of activated MnO₂ in an inert organic solvent.

Common solvents for such oxidations include chlorinated hydrocarbons like dichloromethane (B109758) (DCM) or chloroform (B151607), as well as ethers and hydrocarbons. commonorganicchemistry.commychemblog.com The reaction temperature is often kept at room temperature, although gentle heating can be applied to increase the reaction rate. commonorganicchemistry.compsgcas.ac.in Optimization of the reaction involves adjusting the amount of MnO₂, the solvent, and the temperature to maximize the yield of the aldehyde while minimizing the formation of by-products. The progress of the reaction is usually monitored by techniques such as Thin Layer Chromatography (TLC).

Table 1: Typical Reaction Conditions for MnO₂ Oxidation of Benzylic Alcohols

| Parameter | Condition | Rationale |

| Oxidant | Activated Manganese Dioxide (MnO₂) | Selective for benzylic alcohols, ease of removal. commonorganicchemistry.compsgcas.ac.in |

| Solvent | Dichloromethane, Chloroform, Acetone | Inert and provides good solubility for the substrate. commonorganicchemistry.compsgcas.ac.in |

| Temperature | Room Temperature to Reflux | Balances reaction rate and selectivity. commonorganicchemistry.compsgcas.ac.in |

| Stoichiometry | Excess MnO₂ (e.g., 5-10 equivalents) | Ensures complete conversion of the starting material. commonorganicchemistry.com |

| Work-up | Filtration | Simple removal of the solid heterogeneous reagent. researchgate.net |

Alternative Preparative Strategies for Related Formylbenzoates

While direct oxidation is a standard approach, other strategies, particularly for the broader class of formylbenzoates, offer advantages in terms of efficiency and molecular diversity.

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly valued for their efficiency and resource conservation. For the synthesis of formylbenzoate derivatives, one-pot procedures can be employed. For instance, methyl 4-formylbenzoate (B8722198) can be synthesized in a one-pot, two-step process from activated primary alcohols, which are first oxidized with manganese dioxide and then treated with the Bestmann-Ohira reagent. organic-chemistry.org Another approach involves the direct conversion of alcohols into various products in a single pot, such as the formation of imines by in-situ oxidation with MnO₂ followed by condensation with an amine. organic-chemistry.org These methods streamline the synthetic process, saving time and reducing waste. nih.gov

Multicomponent Reactions (MCRs) Utilizing Formylbenzoate Scaffolds

Methyl 2-formylbenzoate (B1231588) and its analogs are valuable building blocks in multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a complex product that incorporates most of the atoms of the reactants. nih.gov These reactions are highly atom-economical and allow for the rapid generation of libraries of structurally diverse compounds.

For example, methyl 2-formylbenzoate can react with primary amines and terminal alkynes in a copper-catalyzed MCR to produce propargylisoindolinones. nih.gov In another MCR, it can be combined with amines and ketones to yield 3-substituted isoindolinones. nih.gov A key tandem three-component reaction involves a heteroaromatic amine, methyl 2-formylbenzoate, and an isonitrile to create quinoline-based tetracycles, which are of interest for their potential biological activity. researchgate.netacs.org

Table 2: Examples of Multicomponent Reactions with Formylbenzoates

| Formylbenzoate Reactant | Other Reactants | Catalyst/Conditions | Product Type |

| Methyl 2-formylbenzoate | Primary amines, Terminal alkynes | Copper catalyst | Propargylisoindolinones nih.gov |

| Methyl 2-formylbenzoate | Amines, Ketones | Catalyst-free or p-toluenesulfonic acid | 3-Substituted isoindolinones nih.gov |

| Methyl 2-formylbenzoate | Heteroaromatic amine, t-butyl isonitrile | TFA-mediated lactamization | Quinoline-based tetracycles researchgate.netacs.org |

Novel Synthetic Approaches and Methodological Advancements

The quest for more efficient, selective, and environmentally benign methods for synthesizing complex organic molecules has driven significant innovation. This section delves into novel approaches for the preparation of this compound, moving beyond traditional synthetic routes.

Exploration of Catalytic Systems in Formylbenzoate Synthesis (e.g., Ruthenium/Me-BIPAM)

Modern organic synthesis heavily relies on the development of sophisticated catalytic systems to achieve high levels of selectivity and efficiency. In the context of formylbenzoates, ruthenium-based catalysts have shown considerable promise. For instance, the combination of a ruthenium precursor with a chiral phosphoramidite (B1245037) ligand like Me-BIPAM has been successfully employed in the asymmetric addition of arylboronic acids to methyl 2-formylbenzoates. This type of catalysis is crucial for creating chiral molecules, which are of paramount importance in medicinal chemistry.

While a direct ruthenium-catalyzed formylation of methyl 2-bromobenzoate (B1222928) to yield this compound is not extensively documented, the reactivity of related systems suggests its feasibility. Ruthenium catalysts are known to be effective in various C-H activation and functionalization reactions. nih.govnih.govrsc.orgresearchgate.net The development of a ruthenium-catalyzed process for the direct formylation at the C3 position of methyl 2-bromobenzoate would represent a significant advancement, offering a more atom-economical and potentially more selective route than traditional multi-step syntheses.

Research in this area would likely focus on the design of a specific ligand to control the regioselectivity of the formylation, directing the formyl group to the desired position on the aromatic ring. The choice of the ruthenium precursor, solvent, and reaction conditions would also be critical parameters for optimization.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. orgsyn.org This technique has been widely applied to a variety of organic transformations, including formylation and reactions involving bromo-aromatic compounds. biosynce.com

The application of microwave irradiation to the synthesis of this compound could offer several advantages. The rapid and uniform heating provided by microwaves can enhance the rate of reaction between a suitable methyl 2-bromobenzoate precursor and a formylating agent. This can be particularly beneficial for reactions that are sluggish under conventional heating or that require high temperatures, which can lead to decomposition of starting materials or products.

For example, in related Suzuki-Miyaura coupling reactions of methyl 3-bromobenzoate, microwave irradiation has been shown to reduce reaction times from hours to minutes. biosynce.com Similarly, nucleophilic substitution reactions on bromobenzoates are also accelerated under microwave conditions. biosynce.com A potential microwave-assisted synthesis of this compound could involve the reaction of methyl 2-bromobenzoate with a formylating agent in the presence of a suitable catalyst and base, with the reaction parameters optimized for microwave heating.

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Reference |

| Suzuki-Miyaura Coupling | Several hours | 10-30 minutes | biosynce.com |

| N-Formylation of Amines | 3 hours | 20 minutes | orgsyn.org |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be approached with these principles in mind, focusing on aspects such as atom economy, the use of less hazardous reagents, and the reduction of waste.

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Utilizing and generating substances that possess little or no toxicity.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps.

For instance, developing a direct C-H formylation of methyl 2-bromobenzoate would be a greener approach compared to a multi-step synthesis that involves the introduction and subsequent removal of protecting groups. Furthermore, the selection of environmentally benign solvents and reagents is a crucial aspect. Research into green bromination techniques, for example, explores the use of safer brominating agents and reaction conditions.

Purification and Isolation Techniques

The isolation of a pure compound from a reaction mixture is a critical step in chemical synthesis. For this compound, a solid, a combination of chromatographic and non-chromatographic methods is typically employed to achieve the desired level of purity.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Column Chromatography: This is a fundamental and widely used technique for the purification of organic compounds. In the case of this compound and related compounds, flash column chromatography using silica (B1680970) gel as the stationary phase is a common practice. amazonaws.com The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is frequently used. amazonaws.com The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that can also be used for preparative purification. For bromo- and formyl-substituted benzoates, reversed-phase HPLC (RP-HPLC) is often employed. sigmaaldrich.cominternationaljournalssrg.orgijpcbs.com In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid to improve peak shape. sigmaaldrich.cominternationaljournalssrg.org The high resolution of HPLC allows for the separation of closely related impurities, ensuring a high degree of purity for the final product. Vendor documentation for this compound often includes HPLC data, confirming its use in quality control. ambeed.combldpharm.com

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Application | Reference |

| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate | Preparative Purification | amazonaws.com |

| RP-HPLC | C18 | Water/Acetonitrile (with Formic Acid) | Analytical & Preparative | sigmaaldrich.cominternationaljournalssrg.org |

Recrystallization and Other Solid-Phase Purification Strategies

Recrystallization is a classic and effective method for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. For a compound like this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromo 3 Formylbenzoate

Reactions Involving the Formyl Group

The formyl (aldehyde) group is a primary site for a variety of chemical transformations, including condensations, nucleophilic additions, and derivatizations. These reactions leverage the electrophilic character of the carbonyl carbon.

Condensation Reactions

The formyl group of Methyl 2-bromo-3-formylbenzoate readily participates in condensation reactions with various nucleophiles. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond and are fundamental in synthesizing more complex molecular architectures. For instance, in reactions analogous to those of other formylbenzoates, it can undergo condensation with active methylene (B1212753) compounds, such as malonates or nitriles, in the presence of a base (Knoevenagel condensation). It can also react with amines to form imines (Schiff bases) or with hydrazines to yield hydrazones.

A notable example of this type of reaction is the condensation with pyrrole (B145914) to form porphyrin structures, a reaction well-documented for related formylbenzoate derivatives.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.org This leads to the formation of a tetrahedral alkoxide intermediate, which is typically protonated in a subsequent step to yield an alcohol. libretexts.org

Common nucleophilic addition reactions include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents, e.g., methylmagnesium bromide) results in the formation of secondary alcohols. youtube.com

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the formyl group to produce secondary alcohols.

Reduction: The formyl group can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

The general mechanism involves the nucleophile attacking the carbonyl carbon, which pushes the pi-electrons of the C=O bond onto the oxygen atom, forming an alkoxide intermediate. libretexts.org Subsequent workup with a proton source neutralizes the intermediate to the final alcohol product. libretexts.org

Derivatization for Complex Molecular Structures

The reactivity of the formyl group makes this compound a valuable starting material for creating diverse and complex molecules. The aldehyde can be converted into various other functional groups or used as a handle to link different molecular fragments.

| Reaction Type | Reagent Example | Product Type |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Cyanohydrin Formation | Sodium Cyanide (NaCN) / HCl | Cyanohydrin |

| Acetal Formation | Alcohol / Acid Catalyst | Acetal |

These derivatizations are crucial in multi-step syntheses, allowing for the strategic introduction of new functionalities and the extension of the carbon skeleton, ultimately leading to the assembly of complex target molecules for applications in pharmaceuticals and materials science.

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring offers another avenue for synthetic modification, primarily through substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally challenging for aryl halides unless the ring is activated by potent electron-withdrawing groups in the ortho and/or para positions. In this compound, the formyl and ester groups do provide some electron-withdrawing effect, which increases the electrophilicity of the aromatic ring. However, SNAr reactions typically require harsh conditions (high temperatures and pressures) and strong nucleophiles.

More commonly, the transformation of the aryl bromide is achieved through metal-catalyzed processes.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine substituent makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The general catalytic cycle for the Suzuki reaction proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. libretexts.org

This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex biaryl compounds and other elaborated structures from this compound. nih.govbeilstein-journals.org

| Reaction | Catalyst System (Example) | Boron Reagent (Example) | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | Phenylboronic Acid | Biphenyl derivative |

| Heck Reaction | Pd(OAc)₂ / P(o-tolyl)₃ | Styrene | Stilbene derivative |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Diphenylacetylene derivative |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Aniline | N-Aryl amine derivative |

These cross-coupling strategies significantly enhance the synthetic utility of this compound, positioning it as a key intermediate in the construction of diverse molecular frameworks.

Reductive Debromination Studies

The selective removal of the bromine atom from the aromatic ring of this compound, a process known as reductive debromination, is a transformation of significant interest. This reaction allows for the synthesis of Methyl 3-formylbenzoate, a potentially valuable intermediate. The presence of both an aldehyde and an ester group on the aromatic ring necessitates the use of mild and selective reduction methods to avoid the simultaneous reduction of these functional groups.

Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl halides. Typically, this involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. For substrates containing other reducible functional groups, such as aldehydes or esters, the choice of reaction conditions is critical to ensure chemoselectivity.

Studies on related brominated aromatic compounds have demonstrated that catalytic hydrogenation under neutral conditions can selectively remove the bromo group. For instance, the reduction of aryl bromides can be achieved with high efficiency using palladium-on-carbon with hydrogen gas. quora.com The reaction conditions, including catalyst loading and reaction time, can be optimized to favor debromination over the reduction of other functional groups. In the case of an aryl bromide bearing a ketone, debromination was achieved with less than 5% reduction of the ketone, highlighting the potential for selectivity. doubtnut.com

Another approach involves the use of hydride sources, such as sodium borohydride, in the presence of a palladium catalyst. Micellar nanoreactors have been shown to facilitate the debromination of functionalized aromatic derivatives at room temperature. doubtnut.com Notably, the debromination of an aromatic aldehyde using this system resulted in the desired product in 87% yield, with minimal (less than 5%) formation of the corresponding alcohol, demonstrating excellent functional group tolerance. doubtnut.com

The general conditions for these transformations are summarized in the table below.

Table 1: General Conditions for Reductive Debromination of Aryl Bromides

| Catalyst System | Reductant | Solvent | Temperature | Observations |

| Palladium-on-carbon (Pd/C) | Hydrogen gas (H₂) | Methanol (B129727) | Room Temperature | Effective for selective debromination. quora.com |

| Pd[P(t-Bu)₃]₂ / 'Nok' | Sodium borohydride (NaBH₄) | Water (micellar) | Room Temperature | High chemoselectivity for debromination over aldehyde reduction. doubtnut.com |

Reactions Involving the Ester Moiety

The methyl ester group in this compound can undergo a variety of transformations, including transesterification, hydrolysis/saponification, and reduction to an alcohol.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. azurewebsites.net This reaction is typically catalyzed by either an acid or a base. azurewebsites.net The equilibrium nature of the reaction often requires using the new alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com

For a sterically hindered ester like this compound, where the ester group is ortho to a bromine atom, the reaction conditions may need to be more forcing. High-pressure conditions have been shown to be effective for the transesterification of sterically hindered esters. byjus.com

Acid-Catalyzed Transesterification: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The new alcohol can then attack this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide. masterorganicchemistry.com This alkoxide attacks the ester carbonyl, also forming a tetrahedral intermediate. Elimination of methoxide (B1231860) ion then gives the transesterified product. masterorganicchemistry.com

Table 2: General Catalysts and Conditions for Transesterification

| Catalyst Type | Example Catalyst | Solvent | Key Feature |

| Acid | Sulfuric Acid (H₂SO₄) | Excess of new alcohol | Protonates carbonyl for activation. masterorganicchemistry.com |

| Base | Sodium Alkoxide (e.g., NaOCH₂CH₃) | Corresponding alcohol (e.g., Ethanol) | Forms a more nucleophilic alkoxide. masterorganicchemistry.com |

Hydrolysis and Saponification

Hydrolysis refers to the cleavage of the ester back to a carboxylic acid and an alcohol, typically under acidic conditions with water. The reaction is reversible and is the reverse of Fischer esterification.

Saponification is the hydrolysis of an ester under basic conditions, which leads to the formation of a carboxylate salt and an alcohol. This reaction is irreversible due to the deprotonation of the resulting carboxylic acid by the base.

Studies on the hydrolysis of substituted methyl benzoates in aqueous solution have shown that the reaction rate is dependent on the pH and the nature of the substituents on the aromatic ring. For base-catalyzed hydrolysis (saponification), the reaction proceeds via the addition of a hydroxide (B78521) ion to the ester carbonyl group.

Table 3: Conditions for Hydrolysis and Saponification of Methyl Benzoates

| Reaction | Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., H₃O⁺), Heat | 2-Bromo-3-formylbenzoic acid + Methanol |

| Saponification | Aqueous Base (e.g., NaOH), Heat | Sodium 2-bromo-3-formylbenzoate + Methanol |

Reduction to Alcohol

The methyl ester group can be reduced to a primary alcohol, which in the case of this compound would yield (2-bromo-3-(hydroxymethyl)phenyl)methanol. This transformation requires a strong reducing agent, as milder ones will typically not reduce esters.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. youtube.com It provides a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon of the ester. The reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol. Due to its high reactivity, LiAlH₄ will also reduce the aldehyde functionality present in this compound. Therefore, using LiAlH₄ would result in the reduction of both the ester and the aldehyde groups. youtube.com

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent and is generally not capable of reducing esters under standard conditions. masterorganicchemistry.com It is, however, effective for the reduction of aldehydes and ketones. masterorganicchemistry.com This chemoselectivity allows for the selective reduction of the aldehyde group in this compound while leaving the ester group intact. In a study on the closely related methyl 4-formylbenzoate (B8722198), sodium borohydride was used to selectively reduce the aldehyde. stackexchange.com

Table 4: Reducing Agents for the Ester Moiety

| Reagent | Reactivity with Ester | Reactivity with Aldehyde | Expected Product with this compound |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces to primary alcohol youtube.com | Reduces to primary alcohol youtube.com | (2-bromo-3-(hydroxymethyl)phenyl)methanol |

| Sodium Borohydride (NaBH₄) | Generally unreactive masterorganicchemistry.com | Reduces to primary alcohol masterorganicchemistry.com | Methyl 2-bromo-3-(hydroxymethyl)benzoate |

Mechanistic Elucidation of Key Transformations

Carbocation Rearrangement Mechanisms in Related Brominated Systems

Carbocation rearrangements are fundamental processes in organic chemistry where an unstable carbocation can rearrange to a more stable one, often through a hydride or alkyl shift. byjus.comlibretexts.org These rearrangements are particularly common in reactions that proceed through a carbocation intermediate, such as certain nucleophilic substitution (Sₙ1) and electrophilic addition reactions. libretexts.org

The stability of the carbocation is the primary driving force for such rearrangements. A 1,2-hydride shift, where a hydrogen atom with its bonding electrons moves to an adjacent carbocationic center, is a common rearrangement pathway. Similarly, a 1,2-alkyl shift can occur. These shifts result in the conversion of a less stable carbocation to a more stable one (e.g., secondary to tertiary).

In the context of reactions involving the aromatic ring of a brominated benzoic acid derivative, the formation of a carbocation on a side chain attached to the ring could potentially lead to such rearrangements. However, the electron-withdrawing nature of the bromo, formyl, and ester groups on the benzene (B151609) ring would generally disfavor the formation of a carbocation directly on the aromatic ring. Friedel-Crafts reactions, for example, are generally not successful on strongly deactivated rings like benzoic acid. quora.com Any potential carbocation formation would more likely occur on a side chain, and the possibility of rearrangement would depend on the structure of that side chain and the relative stability of the potential rearranged carbocations. byjus.com

Hydride Transfer and Electron Transfer Mechanisms in Reduction Reactions

The reduction of the formyl group in this compound to a primary alcohol is typically achieved using hydride-donating reagents. The most common mechanism for this transformation is a hydride transfer .

In a typical hydride reduction, a nucleophilic hydride ion (H⁻), or a species that delivers a hydride equivalent, attacks the electrophilic carbon atom of the carbonyl group in the aldehyde. ncert.nic.in This initial attack is the crucial step in the reduction process. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common sources of hydride ions for this purpose. The general mechanism involves the transfer of a hydride from the boron or aluminum complex to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, usually during a workup step with a protic solvent like water or alcohol, yields the final alcohol product. ncert.nic.in

The presence of the electron-withdrawing bromo and methyl ester groups on the aromatic ring is expected to influence the reactivity of the formyl group. These groups, particularly the bromine atom at the ortho position and the ester group at the meta position relative to the formyl group, can enhance the electrophilicity of the carbonyl carbon through their inductive effects. libretexts.org This increased electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack by a hydride ion, potentially accelerating the rate of the reduction reaction compared to an unsubstituted benzaldehyde (B42025).

While hydride transfer is the predominant mechanism for the reduction of aldehydes with reagents like NaBH₄ and LiAlH₄, electron transfer (ET) mechanisms can also be operative under certain conditions, particularly with stronger reducing agents or in photochemical reactions. An electron transfer mechanism would involve the initial transfer of an electron to the aldehyde, forming a radical anion. This radical anion would then undergo further reactions, such as protonation and subsequent reduction, to yield the final alcohol product. For the reduction of this compound with standard hydride reagents, the hydride transfer mechanism is the more accepted and mechanistically straightforward pathway.

A comparative look at the reduction of aromatic aldehydes highlights the factors governing the choice between hydride transfer and electron transfer. The Birch reduction, for instance, proceeds via an electron transfer mechanism where an alkali metal in liquid ammonia (B1221849) provides solvated electrons. masterorganicchemistry.com However, for the laboratory-scale reduction of a functionalized benzaldehyde like this compound to the corresponding alcohol, hydride transfer reagents are the standard choice, implying a dominant hydride transfer pathway.

Table 1: Key Mechanistic Steps in the Hydride Reduction of this compound

| Step | Description |

| 1. Nucleophilic Attack | A hydride ion (H⁻) from a reducing agent (e.g., NaBH₄) attacks the electrophilic carbonyl carbon of the formyl group. |

| 2. Formation of Alkoxide Intermediate | The attack of the hydride ion leads to the formation of a tetrahedral alkoxide intermediate, with a negative charge on the oxygen atom. |

| 3. Protonation | The alkoxide intermediate is protonated by a protic solvent (e.g., water, methanol) during the workup to yield the primary alcohol product. |

Transition State Analysis and Computational Modeling of Reaction Pathways

For the hydride reduction of an aldehyde, the transition state involves the partial formation of the new carbon-hydrogen bond and the partial breaking of the carbon-oxygen pi bond. The geometry of this transition state is influenced by both steric and electronic factors of the substituents on the aromatic ring. ncert.nic.in

In the case of this compound, the ortho-bromo substituent is expected to exert a significant steric influence on the approach of the hydride reagent to the formyl group. This steric hindrance could favor a particular trajectory of the incoming hydride, potentially leading to diastereoselectivity if the molecule were chiral or if the reduction were to create a new stereocenter.

Computational studies on the reduction of other halogenated aldehydes have shown that the halogen substituent can influence the stability of the transition state through both inductive and resonance effects. libretexts.org DFT calculations can be used to model the reaction pathway, locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. Such calculations can elucidate the role of the bromo and methyl ester groups in stabilizing or destabilizing the transition state, thereby affecting the reaction rate.

Recent advances in computational chemistry allow for the detailed analysis of transition states, providing insights into bond lengths, bond angles, and charge distribution at the peak of the reaction energy profile. researchgate.net For instance, a DFT study on the N-heterocyclic carbene (NHC)-catalyzed reaction of 2-bromoenals has demonstrated the power of computational methods in elucidating complex reaction mechanisms involving halogenated aldehydes. researchgate.netrsc.org Similar computational approaches could be applied to the reduction of this compound to precisely map out the reaction's potential energy surface.

Table 2: Predicted Influence of Substituents on the Transition State of Reduction

| Substituent | Position | Predicted Effect on Transition State |

| Bromo | ortho | Steric Hindrance: May influence the trajectory of hydride attack. Electronic Effect: Inductively withdraws electron density, potentially stabilizing the developing negative charge on the oxygen in the transition state. |

| Methyl Ester | meta | Electronic Effect: Inductively and through resonance withdraws electron density from the ring, enhancing the electrophilicity of the carbonyl carbon and potentially lowering the activation energy. |

Applications of Methyl 2 Bromo 3 Formylbenzoate in Advanced Organic Synthesis

Building Block in Heterocyclic Chemistry

The strategic placement of reactive sites in Methyl 2-bromo-3-formylbenzoate makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The presence of the bromine atom allows for metal-catalyzed cross-coupling reactions, while the aldehyde and ester groups can participate in a wide array of condensation and cyclization reactions.

Synthesis of Isoquinolines

The isoquinoline (B145761) core is a prominent structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including analgesic properties. amerigoscientific.comnih.gov While direct synthesis from this compound is not extensively documented, its structural features are amenable to established isoquinoline syntheses. For instance, methods involving the reaction of 2-bromoaryl ketones with terminal alkynes and a nitrogen source under copper catalysis provide a pathway to densely functionalized isoquinolines. organic-chemistry.org Plausible synthetic routes could involve the conversion of the formyl group of this compound into a suitable functional group that can participate in cyclization. One such approach could be a base-promoted reaction with nitriles, which has been shown to be effective for commercially available 2-methyl-arylaldehydes. organic-chemistry.org Another potential strategy involves the transformation of the formyl group into an oxime, which can then undergo palladium-catalyzed cyclization with vinyl azides to furnish the isoquinoline ring system. organic-chemistry.org A Chinese patent describes a method for synthesizing 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid from 3-bromophenylacetonitrile, highlighting the utility of bromo-substituted precursors in accessing this class of compounds. google.com

Synthesis of Phthalides and Isobenzofuranones

This compound serves as a direct precursor for the synthesis of phthalides (isobenzofuran-1(3H)-ones), a class of compounds present in many natural products and pharmaceuticals. The synthesis of 3-substituted phthalides can be achieved through the reaction of 2-formyl-arylketones in the presence of a nucleophilic catalyst or under photochemical conditions. amerigoscientific.com One notable method involves the asymmetric 1,2-addition of organozinc reagents to methyl 2-formylbenzoates, followed by lactonization to yield chiral 3-substituted phthalides.

| Reactant | Reagent | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Methyl 2-formylbenzoate (B1231588) | Diethylzinc | Chiral Phosphoramide Ligand-Zn(II) complex | Chiral 3-ethylphthalide | - | 87-90 |

| Methyl 2-formylbenzoate | Diphenylzinc | Chiral Phosphoramide Ligand-Zn(II) complex | Chiral 3-phenylphthalide | - | 87-90 |

Table 1: Asymmetric Synthesis of 3-Substituted Phthalides from Methyl 2-formylbenzoate Derivatives.

The versatility of this approach allows for the introduction of various substituents at the 3-position of the phthalide (B148349) ring with high enantioselectivity.

Formation of Quinazolines

Quinazolines are a significant class of nitrogen-containing heterocycles with a wide array of pharmacological activities, including analgesic and anti-inflammatory properties. mdpi.comnih.govencyclopedia.pub The synthesis of quinazolines often involves the cyclization of precursors containing a 2-aminobenzyl or 2-aminobenzoyl moiety. While a direct synthesis from this compound is not explicitly detailed in the reviewed literature, its functional groups can be readily transformed into the necessary precursors. For example, the formyl group can be converted into an amino group via reductive amination, and the bromo substituent can participate in copper-catalyzed C-N bond formation with amidines or amides to construct the quinazoline (B50416) ring. mdpi.comorganic-chemistry.org A general and efficient ligand-free, copper-catalyzed method for the synthesis of quinazoline derivatives utilizes substituted (2-bromophenyl)methylamines and amides as starting materials. organic-chemistry.org This suggests a plausible pathway where this compound could first undergo reduction of the formyl group to a hydroxymethyl group, followed by conversion to a methylamine, which could then be used in such a copper-catalyzed cyclization.

Precursor for Xanthine-based Compounds

Xanthine (B1682287) and its derivatives are purine (B94841) alkaloids with a diverse range of pharmacological effects. nih.gov The synthesis of the xanthine core typically involves the construction of a pyrimidine-dione ring fused to an imidazole (B134444) ring. While there is no direct literature precedent for the use of this compound as a precursor for xanthine-based compounds, its structure presents intriguing possibilities for novel synthetic strategies. The Traube synthesis, a classical method for xanthine formation, starts from a 5,6-diaminouracil (B14702) derivative. nih.gov One could envision a multi-step conversion of this compound where the aromatic ring is cleaved and the functional groups are manipulated to form the necessary diamino-pyrimidine precursor. A more speculative approach might involve the construction of the imidazole ring first, followed by the formation of the pyrimidine-dione ring. For instance, the formyl and ester groups could potentially react with a suitable diamine to form an imidazole ring, with the bromo substituent serving as a handle for subsequent annulation to complete the xanthine skeleton. A patent for the preparation of Linagliptin, a xanthine-based drug, utilizes an 8-bromo-xanthine intermediate which is coupled with a protected aminopiperidine derivative. google.com This highlights the importance of halogenated xanthine precursors in the synthesis of complex derivatives.

Role in Pharmaceutical and Medicinal Chemistry Research

The heterocyclic scaffolds accessible from this compound are of significant interest in medicinal chemistry due to their established therapeutic applications.

Intermediate for Analgesics

Both isoquinoline and quinazoline derivatives have been extensively investigated for their analgesic properties. amerigoscientific.comnih.govmdpi.comnih.govencyclopedia.pub The ability to synthesize these heterocyclic systems from this compound positions it as a valuable intermediate in the development of new pain management therapies.

A number of isoquinoline alkaloids, such as morphine and codeine, are well-known analgesics. amerigoscientific.com Synthetic isoquinoline derivatives are also being explored for their potential as non-opioid analgesics. Similarly, various substituted quinazolinones have demonstrated significant analgesic and anti-inflammatory activities in preclinical studies. mdpi.comnih.govencyclopedia.pub For example, a novel quinazoline derivative was recently shown to exhibit both peripheral and central analgesic effects in animal models. jneonatalsurg.com The synthesis of such compounds often starts from precursors that could be derived from this compound. The presence of the bromo substituent offers a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This makes this compound a promising starting material for the discovery of new analgesic agents.

Precursor for Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-selective estrogen receptor agonism or antagonism. The synthesis of many SERMs, such as tamoxifen (B1202) and raloxifene, often involves building complex poly-aromatic structures. While substituted aromatic aldehydes can be used to construct the core scaffolds of such molecules, there are currently no specific studies or patents that cite this compound as a starting material or intermediate in the synthesis of any known or novel SERM. The potential exists for its functional groups to be utilized in building such frameworks, but this remains a hypothetical application.

Contribution to Anticancer Research

The development of novel anticancer agents is a vast field where substituted aromatic compounds play a crucial role. The synthesis of various cytotoxic agents often employs aromatic aldehydes and bromides as key intermediates for constructing complex heterocyclic or polycyclic systems that can interact with biological targets. nih.govnih.gov Although the functional groups of this compound are relevant to synthetic strategies used in anticancer drug discovery, there is no published research demonstrating its specific use to create compounds with evaluated anticancer activity.

Potential in Drug Development and Formulations

As a versatile chemical intermediate, this compound holds theoretical potential for use in broader drug development. Its bifunctional nature (aldehyde and bromide) makes it a candidate for the construction of diverse molecular libraries through combinatorial chemistry, which could then be screened for various biological activities. However, without specific examples of its application in the literature, its role in drug development and formulation remains speculative.

Applications in Materials Science and Specialty Chemicals

The same reactivity that makes this compound a potentially interesting molecule for organic synthesis also applies to materials science. The presence of multiple reactive sites allows for its potential incorporation into larger molecular architectures like polymers and other advanced materials.

Synthesis of Functionalized Polymers

Aromatic monomers containing aldehyde and halide functionalities can be used in polymerization reactions. The aldehyde group can participate in polycondensation reactions, while the bromine atom can be a site for metal-catalyzed cross-coupling polymerizations (e.g., Suzuki or Heck coupling), leading to the formation of conjugated polymers or other functional materials. mdpi.com These types of polymers can have interesting optical or electronic properties. Despite this, no studies have been published that specifically utilize this compound as a monomer or functionalizing agent in polymer synthesis.

Development of Novel Organic Materials

The creation of novel organic materials, such as those for electronics or sensor applications, often relies on bifunctional or trifunctional building blocks to create well-defined, extended π-systems or porous frameworks. beilstein-journals.org The combination of electron-withdrawing (formyl, ester) and modifiable (bromo) groups on the benzene (B151609) ring suggests that this compound could be a precursor for such materials. Nevertheless, its application in the synthesis of any specific organic material has not been documented in the available scientific literature.

Stereoselective Synthesis and Chiral Induction

This compound serves as a valuable starting material in stereoselective synthesis, where the spatial arrangement of atoms is controlled to produce a specific stereoisomer. Its bifunctional nature, featuring both an aldehyde and a bromo-ester moiety on a benzene ring, allows for a variety of transformations that can be guided by chiral catalysts to induce asymmetry. This leads to the formation of enantiomerically enriched products, which are crucial in pharmaceuticals and materials science.

Enantioselective Arylation Reactions

A significant application of this compound is in enantioselective arylation reactions, particularly for the synthesis of chiral 3-aryl-isobenzofuranones, also known as phthalides. These structures are prevalent in many biologically active natural products and pharmaceutical compounds.

In a notable approach, the enantioselective addition of arylboronic acids to methyl 2-formylbenzoates, including the bromo-substituted variant, has been achieved using a ruthenium catalyst in conjunction with a chiral phosphoramidite (B1245037) ligand (Me-BIPAM). molaid.comambeed.com This reaction proceeds via a catalytic cycle that involves the transmetalation of the aryl group from the boronic acid to the ruthenium complex, followed by the enantioselective insertion of the aldehyde's carbonyl group into the aryl-ruthenium bond. The final step is a spontaneous lactonization to form the chiral phthalide. ambeed.com

The reaction conditions are typically mild, and the catalyst system demonstrates a tolerance for a variety of functional groups on both the arylboronic acid and the methyl 2-formylbenzoate core. molaid.comambeed.com This method consistently produces high yields and excellent enantioselectivities. ambeed.com

Another effective method involves a sequential asymmetric arylation-lactonization reaction. This process utilizes a boron-zinc exchange to generate a more reactive arylating agent, which then adds to the 2-formylbenzoate in the presence of a chiral amino naphthol ligand. ambeed.com The key enantio-determining step is the addition of the aryl group to the aldehyde. ambeed.com

Table 1: Enantioselective Arylation of Methyl 2-formylbenzoates

| Catalyst/Ligand System | Arylating Agent | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂/Me-BIPAM | Arylboronic acids | 3-Aryl-isobenzofuranones | High | 87-97% | ambeed.com |

| RuCl₂(PPh₃)₃/Me-BIPAM | Arylboronic acids | 3-Aryl-isobenzofuranones | High | High | molaid.comambeed.com |

| Chiral Amino Naphthol Ligand | Arylzinc reagents (from Arylboronic acids) | 3-Aryl phthalides | Good | Good | ambeed.com |

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of Methyl 2-bromo-3-formylbenzoate by providing detailed information about the chemical environment of its constituent hydrogen and carbon atoms.

The ¹H NMR spectrum provides critical information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, with its trisubstituted aromatic ring, the ¹H NMR spectrum is expected to show four distinct signals: one for the methyl ester protons, one for the aldehyde proton, and three for the aromatic protons.

The expected signals for the full molecule would be as follows:

Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring are chemically non-equivalent and are expected to appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). Their exact shifts and coupling patterns (doublets or triplets) depend on their position relative to the three different substituents (bromo, formyl, and methyl ester groups). A reported spectrum indicates a triplet at δ 7.52 ppm with a coupling constant (J) of 7.65 Hz, corresponding to one of these aromatic protons.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and are shielded by the adjacent oxygen atom. They are expected to appear as a sharp singlet. A reported spectrum confirms this signal at δ 4.01 ppm.

Table 1: Experimental and Expected ¹H NMR Data for this compound

| Signal Assignment | Multiplicity | Integration | Chemical Shift (δ) ppm | Note |

|---|---|---|---|---|

| -CHO | Singlet | 1H | ~9.5-10.5 | Expected |

| Ar-H | Multiplet | 2H | ~7.0-8.5 | Expected |

| Ar-H | Triplet (t) | 1H | 7.52 | Reported |

| -OCH₃ | Singlet (s) | 3H | 4.01 | Reported |

¹³C NMR spectroscopy is used to determine the number of unique carbon environments within a molecule. For this compound, nine distinct signals are expected, corresponding to each of the nine carbon atoms in its structure.

No experimental ¹³C NMR data for this compound was found in the reviewed literature. However, the expected chemical shifts can be predicted based on established ranges for similar functional groups:

Ester Carbonyl Carbon (-COO-): This carbon is expected to resonate in the range of δ 160-170 ppm.

Aldehyde Carbonyl Carbon (-CHO): This carbon is typically found further downfield, in the range of δ 190-200 ppm.

Aromatic Carbons (C-Br, C-CHO, C-COOCH₃): The three carbons directly attached to the substituents will have their chemical shifts significantly influenced by the electronic effects of these groups and are expected between δ 120-140 ppm.

Aromatic Carbons (C-H): The three carbons bonded to hydrogen atoms are expected to resonate in the typical aromatic region of δ 125-135 ppm.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear upfield, typically around δ 50-60 ppm.

Table 2: Expected ¹³C NMR Resonances for this compound

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

|---|---|

| Aldehyde Carbonyl | 190-200 |

| Ester Carbonyl | 160-170 |

| Aromatic C-Br | ~120-130 |

| Aromatic C-CHO | ~135-145 |

| Aromatic C-COOCH₃ | ~130-140 |

| Aromatic C-H | 125-135 |

| Methyl Carbon | 50-60 |

In NMR spectroscopy, deuterated solvents are essential to avoid large solvent signals that would otherwise obscure the signals from the analyte. labinsights.nl For non-polar to moderately polar organic compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice, as noted in the partial experimental data found. irisotope.com Other solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or acetone-d₆ could also be used depending on the specific experimental requirements. labinsights.nl

An internal standard is also crucial for calibrating the chemical shift scale (ppm). Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents. acs.orgchegg.comwikipedia.org Its protons and carbons produce a single, sharp signal that is defined as 0.0 ppm, and it is chemically inert and easily removed from the sample due to its volatility. acs.orgwikipedia.org

In cases where NMR spectra are complex or ambiguous, computational chemistry offers a powerful method for predicting chemical shifts and aiding in spectral assignment. bohrium.com Quantum mechanical methods, particularly Density Functional Theory (DFT), can calculate the magnetic shielding of each nucleus in a molecule. numberanalytics.com These calculated shieldings can then be converted into predicted NMR chemical shifts.

For a molecule like this compound, with a complex substitution pattern on the aromatic ring, computational predictions can be invaluable. modgraph.co.uk By comparing the predicted spectrum with the experimental one, researchers can confidently assign each signal to the correct proton or carbon atom. This is particularly useful for distinguishing between the three different aromatic protons. Furthermore, if there were any doubt about the exact isomeric structure (for example, if the substituents were in different positions), comparing the experimental spectrum to the predicted spectra for all possible isomers would allow for the definitive identification of the correct structure. bohrium.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula.

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula of a compound.

No experimental HRMS data for this compound was found in the surveyed literature. However, the theoretical monoisotopic mass can be calculated from its molecular formula, C₉H₇BrO₃. The presence of bromine is particularly distinctive, as it has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, which would result in a characteristic M and M+2 isotopic pattern in the mass spectrum.

The calculated monoisotopic mass for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O) is 241.95786 Da . An HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the elemental composition of C₉H₇BrO₃.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For this compound, with a molecular formula of C₉H₇BrO₃ and a monoisotopic mass of approximately 241.958 Da, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. echemi.com Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted ESI-MS Adducts for Methyl 3-bromo-2-formylbenzoate

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 242.96514 |

| [M+Na]⁺ | 264.94708 |

| [M+NH₄]⁺ | 259.99168 |

| [M-H]⁻ | 240.95058 |

This table shows predicted mass-to-charge ratios (m/z) for common adducts of an isomer, illustrating the data typically obtained from ESI-MS analysis. uni.lu

LC-MS and UHPLC-MS for Purity and Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are powerful analytical tools for separating components of a mixture and identifying them based on their mass-to-charge ratio. These methods are standard for assessing the purity of chemical compounds like this compound. rsc.org

In a typical purity analysis, a reverse-phase C18 column is used with a gradient elution, often involving a mobile phase of water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. umb.edunih.gov This setup allows for the separation of the main compound from synthesis-related impurities or degradation products. The high sensitivity and selectivity of the mass spectrometer detector enable the quantification of impurities even at trace levels. rsc.org

While specific metabolite studies for this compound are not documented, LC-MS/MS is the primary technique used for such investigations. nih.gov It can be employed to identify and characterize potential metabolites in complex biological matrices by tracking the mass of the parent compound and its biotransformation products.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds.

Identification of Functional Groups (e.g., Carbonyl Stretching)

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional groups. The most prominent features would be the strong carbonyl (C=O) stretching vibrations from the aldehyde and the methyl ester groups. These typically appear in the region of 1680-1750 cm⁻¹. umsl.edu The aldehyde C=O stretch is expected around 1700 cm⁻¹, while the ester C=O stretch generally appears at a slightly higher frequency, around 1720-1740 cm⁻¹. umsl.eduresearchgate.net

Other key absorptions include C-H stretching from the aromatic ring and the methyl group, C-O stretching from the ester, and vibrations associated with the carbon-bromine (C-Br) bond in the fingerprint region (typically below 750 cm⁻¹). docbrown.info

Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Alkyl C-H (methyl) | Stretching | 3000-2850 |

| Aldehyde C=O | Stretching | 1710-1685 |

| Ester C=O | Stretching | 1740-1720 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ester C-O | Stretching | 1300-1100 |

| C-Br | Stretching | 750-500 |

This table outlines the characteristic infrared absorption frequencies anticipated for the functional groups within this compound. umsl.edudocbrown.info

Comparison with Theoretical Vibrational Frequencies

To aid in the precise assignment of experimental IR spectra, theoretical vibrational frequencies can be calculated using computational chemistry methods, such as Density Functional Theory (DFT). researchgate.net Studies on related substituted benzoates have successfully used DFT calculations (e.g., at the B3LYP/6-311+G** level) to predict IR frequencies. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can gain a more confident and detailed understanding of the molecule's vibrational modes, helping to confirm its structure.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structure and Molecular Packing

While the specific crystal structure for this compound is not publicly documented, analysis of closely related compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate provides significant insight into the likely structural characteristics. nih.gov In the crystal structure of this analog, the molecule is largely planar, and the crystal packing is dominated by specific intermolecular interactions. nih.gov

The packing is often organized into two-dimensional sheets parallel to the crystallographic planes. nih.gov These sheets are formed and stabilized by a network of weak intermolecular forces, including C—H⋯O hydrogen bonds and short Br⋯O interactions (halogen bonding). nih.gov In some related structures, π–π stacking interactions between aromatic rings also play a crucial role in stabilizing the crystal lattice. nih.gov It is highly probable that this compound would exhibit similar packing motifs.

Crystallographic Data for the Related Compound Methyl 4-bromo-2-(methoxymethoxy)benzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁BrO₄ |

| Formula Weight | 275.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7513 (5) |

| b (Å) | 7.5192 (3) |

| c (Å) | 12.7842 (6) |

| β (°) | 98.530 (2) |

| Volume (ų) | 1117.80 (9) |

| Z | 4 |

This table presents the unit cell parameters for a structurally similar compound, which helps in understanding the potential crystal system and packing of this compound. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

While specific studies on the intermolecular interactions of "this compound" are not extensively documented, its structural motifs—a carbonyl group, a bromine atom, and a methyl ester—suggest the potential for various non-covalent interactions that influence its solid-state packing and physical properties.

In the crystalline state, the carbonyl oxygen of the formyl group and the ester can act as a hydrogen bond acceptor. However, in the absence of strong hydrogen bond donors within the molecule itself, interactions with other molecules, such as solvents or co-formers, would be necessary for classical hydrogen bonding to occur.

Conformational Analysis and Stereochemical Assignments

The conformational preference of "this compound" is primarily determined by the orientation of the formyl and methyl ester groups relative to the benzene ring and to each other. Due to the presence of ortho-substituents, steric hindrance and electronic effects are significant factors.

For ortho-substituted benzaldehydes, two planar conformations, 'cis' and 'trans', are possible, referring to the orientation of the carbonyl bond relative to the ortho-substituent. researchgate.netnih.gov In the case of "this compound," this refers to the relative positions of the formyl group's C=O and the C-Br bond. Research on 2-halobenzaldehydes suggests that the 'cis' conformation, where the aldehyde's oxygen is oriented away from the halogen, is generally favored. researchgate.netnih.gov This preference is often attributed to electrostatic repulsion between the electronegative oxygen and halogen atoms.

The methyl ester group also has rotational freedom. The planarity of the ester with the benzene ring is favored due to conjugation, but steric hindrance from the adjacent bromine atom could lead to some out-of-plane twisting. Studies on related methyl 2-substituted benzoates have shown that the conformation can be influenced by the nature of the substituent. thegoodscentscompany.comnih.gov

As "this compound" is an achiral molecule, it does not have enantiomers. However, it can exist as different conformers (rotamers), as described above. The energy barrier to rotation around the C-C bonds connecting the substituents to the ring is generally low at room temperature, leading to a dynamic equilibrium between different conformations in solution.

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of "this compound," both in monitoring the progress of its synthesis and in confirming the purity of the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions that produce "this compound." youtube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visualized. thermofisher.com

A typical TLC analysis would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. thermofisher.com The polarity of the solvent system is optimized to achieve good separation between the starting materials, the product, and any by-products. "this compound," with its aldehyde and ester functional groups, is a relatively polar compound and will have a lower retention factor (Rf) than less polar starting materials but a higher Rf than more polar impurities. Visualization can be achieved using UV light, as the aromatic ring is UV-active, or by staining with a reagent that reacts with the aldehyde group, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). youtube.comsigmaaldrich.com

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Silica gel 60 F254 | Provides a polar surface for separation. |

| Mobile Phase | Hexane/Ethyl Acetate mixture | Elutes the compounds; the ratio is adjusted for optimal separation. |

| Visualization | UV light (254 nm) or staining reagent (e.g., DNPH) | To see the spots of the separated compounds on the TLC plate. |

High-Performance Liquid Chromatography (HPLC) for Purity Confirmation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative assessment of the purity of "this compound." Reversed-phase HPLC is commonly employed for the analysis of aromatic esters. nih.gov

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727). nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to ensure the separation of compounds with a wide range of polarities. Detection is typically performed using a UV detector, set at a wavelength where the analyte absorbs strongly. The purity of "this compound" is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram. For accurate quantification, an external or internal standard can be used.

| Parameter | Typical Condition | Purpose |

| Column | C18 reversed-phase column | Separates compounds based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile gradient | Elutes the compounds from the column. |

| Detection | UV detector (e.g., at 254 nm) | To detect and quantify the eluting compounds. |

| Flow Rate | ~1 mL/min | Controls the speed of the separation. |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds like "this compound." researchgate.net It is highly effective for separating isomers and for identifying and quantifying trace impurities.

For the GC analysis of "this compound," a capillary column with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based phase like HP-5MS) would be appropriate. researchgate.net The sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column. The separation is based on the different boiling points and interactions of the compounds with the stationary phase. A temperature program, where the column temperature is gradually increased, is used to elute compounds with different volatilities. researchgate.net The flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. MS detection provides valuable structural information, aiding in the unequivocal identification of the compound and any impurities. researchgate.netyoutube.com

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | Separates volatile compounds. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Injector Temperature | ~250 °C | To vaporize the sample. |

| Oven Program | Temperature ramp (e.g., 100 °C to 300 °C) | To elute compounds with different boiling points. |

| Detector | FID or Mass Spectrometer (MS) | To detect and identify the separated compounds. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with a high degree of accuracy.